N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride
CAS No.: 1873772-70-3
Cat. No.: VC6717437
Molecular Formula: C8H15ClN4O2
Molecular Weight: 234.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1873772-70-3 |
|---|---|
| Molecular Formula | C8H15ClN4O2 |
| Molecular Weight | 234.68 |
| IUPAC Name | N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylacetamide;hydrochloride |
| Standard InChI | InChI=1S/C8H14N4O2.ClH/c1-6(13)12(2)5-8-10-7(3-4-9)11-14-8;/h3-5,9H2,1-2H3;1H |
| Standard InChI Key | TYEAFFAFKWFSOY-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)CC1=NC(=NO1)CCN.Cl |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves the reaction of appropriate precursors, such as amines and oxadiazole derivatives, under controlled conditions. For instance, N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride is available from suppliers like Parchem and CymitQuimica, indicating that similar compounds could be synthesized or sourced through specialized chemical suppliers .
Potential Applications and Biological Activity
While specific data on N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride is not available, compounds with similar structures often exhibit biological activities such as anticancer properties or enzyme inhibition. For example, oxadiazole derivatives have been explored for their potential in drug development due to their ability to interact with biological targets .
Data Tables and Research Findings
Given the lack of specific information on N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride, we can look at related compounds for insights into potential biological activities and chemical properties.
| Compound | CAS Number | Molecular Formula | Potential Applications |
|---|---|---|---|
| N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride | 1820673-59-3 | C14H27Cl3N8O4 | Biological activity, potential pharmacological interest |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | - | - | Antimitotic activity against human tumor cells |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume